

HSD1590: Application Notes for a High-Potency ROCK Inhibitor

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Compound of Interest

Compound Name: HSD1590

Cat. No.: B2772101

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Introduction

HSD1590 is a potent, boronic acid-containing inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates high affinity and inhibitory activity against both ROCK1 and ROCK2 isoforms. The ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis. **HSD1590** serves as a valuable research tool for investigating the physiological and pathological roles of the ROCK pathway and as a potential therapeutic candidate. These application notes provide a summary of its technical specifications and detailed protocols for its use in common in vitro assays.

Physicochemical and Biological Properties

HSD1590 is characterized by the following properties, essential for experimental planning and execution.

Property	Value
CAS Number	2379279-96-4
Molecular Formula	C ₂₀ H ₁₈ BN ₃ O ₃
Molecular Weight	359.19 g/mol
Solubility	DMSO: 100 mg/mL (278.40 mM)
Storage Conditions	Store at -20°C. For stock solutions, aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to avoid repeated freeze-thaw cycles.

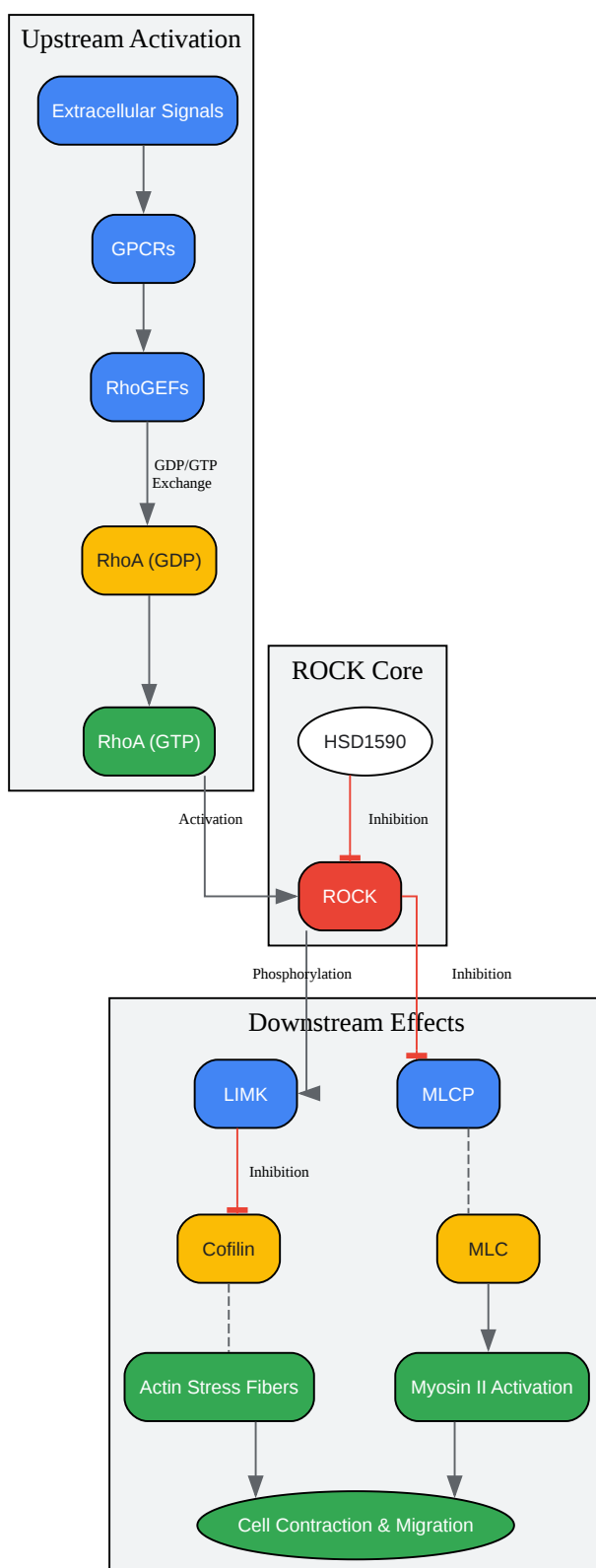
Biological Activity

HSD1590 exhibits nanomolar potency against ROCK isoforms and has been demonstrated to effectively inhibit cancer cell migration in vitro.

Parameter	Target	Value	Reference
IC ₅₀	ROCK1	1.22 nM	[1][2]
ROCK2	0.51 nM	[1][2]	
K _d	ROCK	<2 nM	[1][2]

Signaling Pathway

HSD1590 exerts its effects by inhibiting the ROCK signaling pathway. A simplified representation of this pathway is provided below.



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Caption: Simplified ROCK signaling pathway and the inhibitory action of **HSD1590**.

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the activity of **HSD1590**. These are based on methodologies reported in the primary literature.

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of **HSD1590** on a given cell line.

Materials:

- **HSD1590** stock solution (e.g., 10 mM in DMSO)
- Cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- 96-well clear-bottom black plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader with luminescence detection capabilities

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **HSD1590** in complete medium from the stock solution. A typical concentration range to test is 0.5 μ M to 10 μ M.[2]

- Include a vehicle control (DMSO) at the same final concentration as the highest **HSD1590** concentration.
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **HSD1590** or vehicle control.
- Incubation:
 - Incubate the plate for the desired time points (e.g., 12 and 24 hours).[\[3\]](#)
- Viability Measurement:
 - Equilibrate the plate and the viability reagent to room temperature.
 - Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 μ L).
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control to determine the percentage of cell viability.

Cell Migration (Wound Healing) Assay

This protocol measures the effect of **HSD1590** on the migratory capacity of adherent cells.

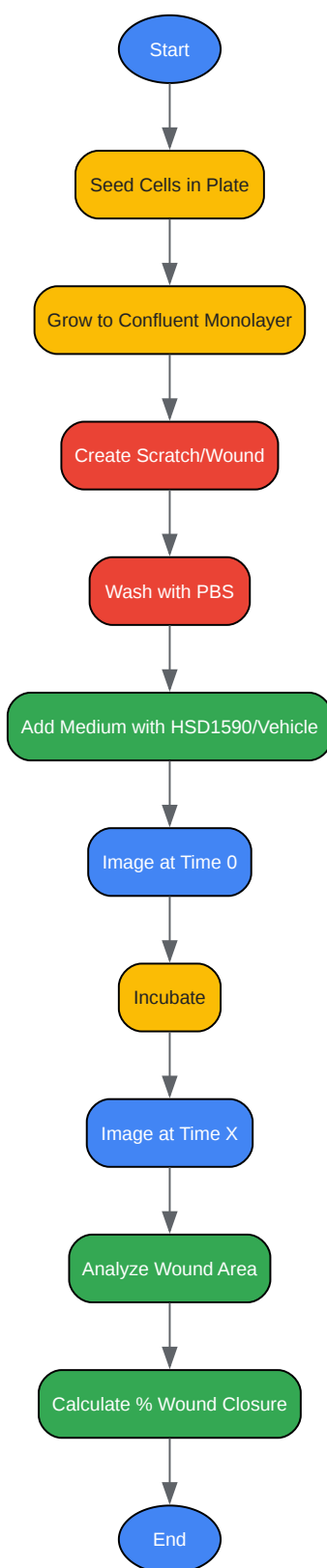
Materials:

- **HSD1590** stock solution (e.g., 10 mM in DMSO)
- Cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium

- 6-well or 12-well plates
- 200 μ L pipette tips or a wound-healing insert
- Microscope with a camera

Procedure:

- Cell Seeding:
 - Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
- Creating the Wound:
 - Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 μ L pipette tip.
 - Wash the wells with PBS to remove detached cells.
- Compound Treatment:
 - Add fresh medium containing the desired concentrations of **HSD1590** (e.g., 0.5 μ M and 1 μ M) or a vehicle control.[\[2\]](#)
- Image Acquisition:
 - Capture images of the wound at time 0.
 - Incubate the plate and capture images at subsequent time points (e.g., 12, 24 hours).
- Data Analysis:
 - Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure for each condition relative to the initial wound area.



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Caption: Workflow for a typical wound healing assay.

Disclaimer

HSD1590 is for research use only and is not intended for human or therapeutic use. Researchers should consult the safety data sheet (SDS) for handling and disposal information. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

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